molecular formula C13H19N3OS B7559614 4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide

4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide

Cat. No. B7559614
M. Wt: 265.38 g/mol
InChI Key: FRRUXMNSPRGJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been widely studied for its potential applications in cancer treatment. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in the regulation of gene expression, and its inhibition by this compound leads to the downregulation of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell growth and proliferation, and the downregulation of genes that are involved in cancer cell survival.

Advantages and Limitations for Lab Experiments

One advantage of using 4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for further research in cancer treatment. However, one limitation of using this compound is its potential toxicity, which requires careful monitoring and dosage optimization.

Future Directions

There are several future directions for research on 4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide. One area of focus is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the identification of biomarkers that can be used to predict response to this compound treatment. Additionally, further studies are needed to explore the potential applications of this compound in combination with other cancer treatments.

Synthesis Methods

The synthesis of 4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide involves a series of chemical reactions that can be carried out in a laboratory setting. One commonly used method involves the condensation of 2-bromo-4-cyclopropylthiazole with cyclohexanecarboxylic acid to form an intermediate, which is then reacted with ammonia to produce this compound.

Scientific Research Applications

4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide has been the subject of numerous scientific studies, with a focus on its potential applications in cancer treatment. In vitro studies have shown that this compound can inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth in animal models.

properties

IUPAC Name

4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c14-10-5-3-9(4-6-10)12(17)16-13-15-11(7-18-13)8-1-2-8/h7-10H,1-6,14H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRUXMNSPRGJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)NC(=O)C3CCC(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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